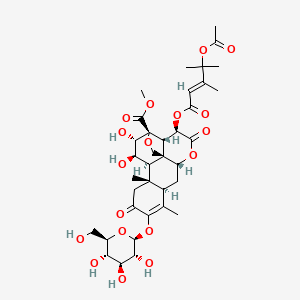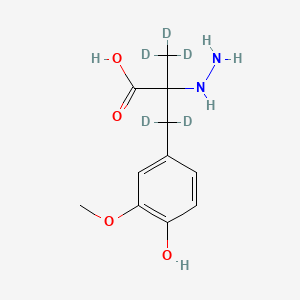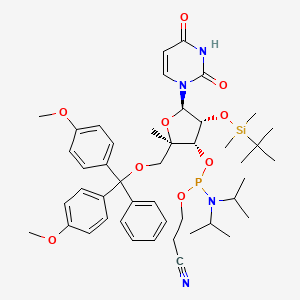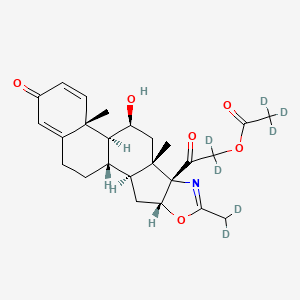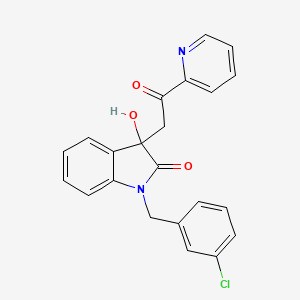
DSPE-PEG13-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSPE-PEG13-TFP ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is composed of a polyethylene glycol chain, a dipalmitoylphosphatidylethanolamine moiety, and a tetrafluorophenyl ester group. The hydrophobic nature of the dipalmitoylphosphatidylethanolamine moiety allows for the encapsulation and aggregation of hydrophobic drugs, while the hydrophilic polyethylene glycol chain increases the water solubility of the overall compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG13-TFP ester involves the reaction of dipalmitoylphosphatidylethanolamine with a polyethylene glycol chain terminated with a tetrafluorophenyl ester group. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions to prevent degradation of the ester group. The reaction is usually catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: DSPE-PEG13-TFP ester primarily undergoes substitution reactions due to the presence of the tetrafluorophenyl ester group. This group is highly reactive towards nucleophiles, such as amines, which can replace the tetrafluorophenyl group to form amide bonds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide, under mild conditions to prevent degradation of the ester group .
Major Products: The major products formed from reactions with this compound are amide-linked conjugates. These products retain the hydrophilic and hydrophobic properties of the original compound, making them suitable for drug delivery applications .
Scientific Research Applications
DSPE-PEG13-TFP ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells . In biology, it is used to study protein-protein interactions and cellular pathways. In medicine, it is used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs . In industry, it is used in the development of new materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of DSPE-PEG13-TFP ester involves the formation of amide bonds with nucleophiles, such as amines. This reaction occurs through the nucleophilic attack on the tetrafluorophenyl ester group, resulting in the release of tetrafluorophenol and the formation of a stable amide bond . The molecular targets and pathways involved in this process depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
DSPE-PEG13-TFP ester is unique due to its combination of hydrophilic and hydrophobic properties, which make it suitable for a wide range of applications. Similar compounds include other polyethylene glycol-based linkers, such as DSPE-PEG12-TFP ester and DSPE-PEG14-TFP ester . These compounds differ in the length of the polyethylene glycol chain, which can affect their solubility and reactivity. This compound is particularly notable for its balance of hydrophilic and hydrophobic properties, making it a versatile tool in scientific research and industrial applications .
Properties
Molecular Formula |
C77H138F4NO24P |
|---|---|
Molecular Weight |
1568.9 g/mol |
IUPAC Name |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88) |
InChI Key |
RILLZKZQGNQTCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






